molecular formula C8H12O2 B3045550 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one CAS No. 109682-87-3

2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one

Cat. No.: B3045550
CAS No.: 109682-87-3
M. Wt: 140.18 g/mol
InChI Key: RMXYMRMUZJILGN-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one is a cyclic ketone with the molecular formula C8H12O2 It is characterized by a cyclopentenone ring substituted with three methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 3,4,5-trimethyl-2-hydroxy-2-pentenal in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the cyclopentenone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of 2,3,4,5-tetramethyl-2-cyclopenten-1-one or 2,3,4,5-tetramethyl-2-cyclopenten-1-carboxylic acid.

    Reduction: Formation of 2-hydroxy-3,4,5-trimethylcyclopentanol.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Flavoring Agents

One of the primary applications of 2-hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one is in the food industry as a flavoring agent. It is notably associated with the aroma of roasted coffee beans, making it significant in food chemistry and sensory science. Its presence in coffee suggests it may enhance flavor profiles and contribute to the overall sensory experience of coffee consumption .

Table 1: Flavor Profile Characteristics

Characteristic Details
AromaRoasted coffee
Flavor NotesSweet, caramel-like
UsageFood flavoring in beverages and confections

Biological Activities

Research indicates that this compound may possess antioxidant properties attributed to its presence in coffee. Antioxidants are important for neutralizing free radicals in the body, which can help mitigate oxidative stress. Furthermore, preliminary studies suggest potential antimicrobial activities; however, more research is necessary to elucidate these effects fully .

Case Study: Antioxidant Properties

A study examining the antioxidant capacity of various compounds found that this compound exhibited significant radical scavenging activity. This suggests a potential role in health benefits associated with coffee consumption.

Industrial Applications

Beyond flavoring agents, this compound has potential applications as a surfactant or emulsifier in industrial settings. Its unique structure allows it to interact effectively with other substances, making it useful in formulations requiring stability and consistency .

Table 2: Industrial Applications

Application Description
SurfactantEnhances wetting properties in formulations
EmulsifierStabilizes mixtures of oil and water

Potential Biomarker for Food Consumption

Due to its detection in various food products like arabica and robusta coffees, this compound could serve as a biomarker for coffee consumption. This application may be particularly useful in nutritional studies and dietary assessments .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one (cis): A stereoisomer with similar properties but different spatial arrangement.

    3,4,5-Trimethyl-2-hydroxycyclopent-2-en-1-one: A structural isomer with a different position of the hydroxyl group.

    2-Hydroxy-3,4,5-trimethylcyclopent-2-en-1-one: Another isomer with variations in the ring structure.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one, commonly known as a cyclic ketone, is a compound characterized by its unique structure featuring a five-membered ring with multiple methyl groups and a hydroxyl group. This compound is primarily noted for its presence in coffee and its associated aroma, which contributes to the sensory characteristics of roasted coffee beans. Beyond its sensory attributes, this compound exhibits various biological activities that warrant further exploration.

This compound belongs to the class of cyclic ketones and is recognized for its reactivity due to the hydroxyl group. Its molecular structure can be represented as follows:

C10H12O\text{C}_{10}\text{H}_{12}\text{O}

This compound's distinct features include:

  • A five-membered cyclopentene ring.
  • Three methyl groups at positions 3, 4, and 5.
  • A hydroxyl group at position 2.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties . Its presence in coffee has been linked to health benefits attributed to the antioxidant activity that helps mitigate oxidative stress in biological systems. This activity is crucial in reducing the risk of chronic diseases associated with oxidative damage.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties of this compound. While specific mechanisms remain unclear, there are indications that it may inhibit certain bacterial strains. Further research is necessary to elucidate the extent and mechanisms of these antimicrobial effects.

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various compounds found in coffee, including this compound. The study employed DPPH radical scavenging assays and found that this compound exhibited a notable ability to scavenge free radicals, suggesting its potential role in promoting health through dietary sources like coffee .

Antimicrobial Assessment

In a toxicological assessment of cyclopentanones, including this compound, researchers conducted tests on various bacterial strains. The results indicated that while the compound showed some antimicrobial activity, it was less potent compared to well-known antimicrobial agents . This study highlighted the need for further exploration of its efficacy and potential applications in food preservation or therapeutic contexts.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-Cyclopenten-1-one Contains a carbonyl groupBasic framework for cyclopentenones
3-Methyl-2-cyclopenten-1-one Methyl group at position 3Lacks hydroxyl functionality
5-Methyl-2-cyclopenten-1-one Methyl group at position 5Similar structure but different substitution
4-Hydroxy-3-methylcyclopentene Hydroxyl group at position 4Different ring structure and substitution

The presence of three methyl groups and a hydroxyl group in this compound enhances its flavor profile and biological activities compared to structurally similar compounds.

Flavoring Agent

Due to its pleasant aroma reminiscent of roasted coffee beans, this compound is utilized as a flavoring agent in various food products. It serves as a significant component in enhancing sensory experiences associated with coffee and other food items.

Potential Biomarker

Given its detection in arabica and robusta coffees, this compound may serve as a biomarker for coffee consumption. Its presence can indicate dietary habits related to coffee intake .

Properties

IUPAC Name

2-hydroxy-3,4,5-trimethylcyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-4-5(2)7(9)8(10)6(4)3/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXYMRMUZJILGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C(=C1C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336051
Record name 2-Cyclopenten-1-one, 2-hydroxy-3,4,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109682-87-3
Record name 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109682-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopenten-1-one, 2-hydroxy-3,4,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

5.39 g (35 mmol) of 2-methoxy-3,4,5-trimethyl-2-cyclopenten-1-one are held at reflux temperature for 90 minutes with 53.9 g (10 fold amount by weight) of 5N hydrochloric acid. The reaction mixture is extracted 3 times with 50 ml of ether each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator. The crude product is distilled at 45°-48° C./0.03 mbar and yields 3.57 g (72.9%) of 2-hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one.
Name
2-methoxy-3,4,5-trimethyl-2-cyclopenten-1-one
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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